molecular formula C10H14ClNO3 B2531678 Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride CAS No. 194795-20-5

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride

Cat. No.: B2531678
CAS No.: 194795-20-5
M. Wt: 231.68
InChI Key: UWCDVBDKZXUOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a 2-hydroxyphenyl substituent on the β-carbon of the propanoate backbone. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability during storage . Its structural features—a phenolic hydroxyl group, ester moiety, and amino group—make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

methyl 2-amino-3-(2-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12;/h2-5,8,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCDVBDKZXUOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 2-hydroxyphenylalanine. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Conditions and Reagents :

  • Acidic hydrolysis : 6M HCl, reflux (80–100°C), 6–8 hours.

  • Basic hydrolysis : 2M NaOH, room temperature, 12 hours.

Products :

  • Hydrolysis produces 2-amino-3-(2-hydroxyphenyl)propanoic acid, which retains the amino and hydroxyphenyl groups for subsequent reactions.

Amide Formation

The amino group participates in nucleophilic acyl substitution to form amides, a key step in peptide coupling and prodrug synthesis.

Reagents :

  • Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Mechanism :

  • The amino group attacks activated carbonyl groups (e.g., from carboxylic acids or anhydrides), forming stable amide bonds.

Applications :

  • Used to synthesize peptide analogs and enzyme inhibitors targeting proteases.

Nucleophilic Substitution at the Amino Group

The primary amine undergoes alkylation or acylation to introduce diverse functional groups.

Reagents :

  • Alkylation : Benzyl chloride, K₂CO₃, DMF, 60°C.

  • Acylation : Acetyl chloride, triethylamine, 0°C.

Products :

  • Alkylation yields N-benzyl derivatives, enhancing lipophilicity.

  • Acylation produces N-acetylated compounds, useful for protecting-group strategies.

Suzuki-Miyaura Cross-Coupling

The hydroxyphenyl group enables palladium-catalyzed coupling with boronic acids, facilitating aryl-aryl bond formation.

Conditions :

  • Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol (3:1), 80°C, 12 hours.

Substrates :

  • Compatible with electron-rich and electron-deficient boronic acids.

Applications :

  • Expands molecular complexity for drug-discovery libraries.

Implications in Pharmaceutical Research

This compound serves as a versatile intermediate in synthesizing bioactive molecules:

  • Anticancer agents : Biaryl derivatives from Suzuki coupling show promise in kinase inhibition.

  • Neurotransmitter analogs : Structural similarity to tyrosine enables modulation of dopaminergic pathways .

The reactivity of methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride underscores its utility in medicinal chemistry, with well-characterized pathways enabling rational design of derivatives for targeted applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H15ClN2O3
  • Molecular Weight : 245.70 g/mol
  • IUPAC Name : Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate; hydrochloride
  • CAS Number : 7361-31-1

The compound's structure features a phenolic group that contributes to its biological activity, making it a subject of interest in drug development.

Pharmacological Studies

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride has been investigated for its potential therapeutic effects. Studies have shown that it can influence neurotransmitter synthesis, particularly in the context of dopamine and norepinephrine pathways. This makes it relevant for conditions such as:

  • Parkinson's Disease : By inhibiting tyrosine hydroxylase, the compound may help regulate dopamine levels.
  • Depression : Its role in neurotransmitter modulation suggests potential antidepressant properties.

In Vitro Assays

The compound has been utilized in various in vitro assays to evaluate its effects on hormone synthesis and cellular responses. For instance:

  • Estrogen and Progesterone Synthesis : Research indicates that compounds affecting steroidogenesis can influence breast cancer risk factors. This compound has been tested for its ability to modulate estrogen levels, which is critical for understanding hormonal cancers .

Drug Design and Development

The compound serves as a scaffold for the synthesis of new derivatives with enhanced biological activities. Molecular docking studies have indicated its binding affinity to serum albumin, which is crucial for understanding pharmacokinetics and drug delivery mechanisms .

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on rat models demonstrated significant alterations in behavior indicative of increased dopamine levels. The results suggested potential applications in treating neurodegenerative diseases .

Case Study 2: Hormonal Modulation

In an investigation into hormonal modulation, researchers treated cell cultures with varying concentrations of the compound to assess its impact on estrogen synthesis. The findings indicated a dose-dependent increase in estrogen production, highlighting its potential role in therapeutic strategies for hormone-related conditions .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in the position and nature of substituents on the aromatic ring and the esterification/functionalization of the amino acid backbone. Below is a systematic comparison with key analogs:

Structural Variations and Physicochemical Properties

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate HCl 2-hydroxyphenyl C₁₀H₁₄ClNO₃ 231.68* Ortho-hydroxyl enhances hydrogen bonding; moderate lipophilicity .
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl 4-methoxy C₁₁H₁₆ClNO₃ 245.70 Methoxy group increases lipophilicity; reduced polarity vs. hydroxyl .
Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitro C₁₀H₁₂N₂O₄ 224.21 Nitro group introduces electron-withdrawing effects; higher reactivity .
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl 2-fluoro C₁₀H₁₃ClFNO₂ 233.67 Fluorine enhances metabolic stability and bioavailability .
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate HCl 3-hydroxy, 4-methoxy C₁₁H₁₆ClNO₄ 261.70 Dual substituents may enable dual hydrogen bonding/steric effects .

*Note: Molecular weight calculated based on formula C₁₀H₁₄ClNO₃ (unreported in evidence but inferred from analogs).

Biological Activity

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C₁₀H₁₄ClNO₃
  • Molecular Weight : 231.676 g/mol
  • Physical Form : White to off-white crystalline powder
  • Solubility : Soluble in water
  • Melting Point : Approximately 135.5 °C

The biological activity of this compound is largely attributed to its structural features, which enable it to interact with various biological targets:

  • Hydrogen Bonding : The presence of amino and hydroxy groups allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity.
  • Neurotransmitter Precursor : This compound may act as a precursor in the synthesis of neurotransmitters, particularly dopamine, which is critical for neurological functions.
  • Antioxidant Properties : The hydroxyphenyl group may confer antioxidant effects, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluating its effects on different cancer cell lines demonstrated a structure-dependent activity. For instance, it significantly reduced the viability of colorectal adenocarcinoma (Caco-2) cells while showing less effect on pulmonary adenocarcinoma (A549) cells .

Cell LineViability Reduction (%)Statistical Significance
Caco-239.8p < 0.001
A549Not significant-

These findings suggest that the compound may target specific pathways involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(4-hydroxyphenyl)propanoateC₁₀H₁₄ClNO₃Neuroprotective effects; precursor for neurotransmitters
L-TyrosineC₉H₁₁NO₃Natural amino acid; precursor for neurotransmitters
Methyl L-DOPA hydrochlorideC₁₀H₁₃ClNO₄Similar structure to L-DOPA; potential dopamine precursor

This compound is distinguished by its specific arrangement of functional groups that may enhance its biological activity compared to other similar compounds.

Case Studies

  • Neuroprotective Effects : In animal models, this compound demonstrated an ability to increase dopamine levels in the brain, suggesting a role in neuroprotection and potential therapeutic applications for neurodegenerative diseases like Parkinson's.
  • Anticancer Research : A recent study highlighted its selective cytotoxicity against Caco-2 cells while sparing normal cells, indicating a favorable therapeutic index for cancer treatment . The mechanism involved may include modulation of apoptosis pathways and inhibition of cell cycle progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.